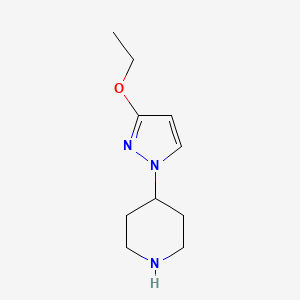

4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine

Description

4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-ethoxy-pyrazole moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in neurological disorders. For example, structurally related piperidine-based compounds have been patented as histamine H₃ receptor antagonists for treating Alzheimer’s disease and other neurological conditions .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(3-ethoxypyrazol-1-yl)piperidine |

InChI |

InChI=1S/C10H17N3O/c1-2-14-10-5-8-13(12-10)9-3-6-11-7-4-9/h5,8-9,11H,2-4,6-7H2,1H3 |

InChI Key |

PQYRCXKGWLKLLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C=C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethoxy-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of 4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine

This compound is a heterocyclic compound featuring a pyrazole ring attached to a piperidine ring through an ethoxy group. It has gained attention in medicinal chemistry due to its potential biological activities. This compound is primarily intended for in-vitro studies, which are experiments conducted in controlled laboratory settings using cells or tissues.

Applications

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology It is investigated as a potential bioactive compound in various biological assays.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in the development of new materials and chemical processes.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The pyrazole moiety can act as a competitive inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Binding: It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

Antimicrobial Effects

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study found that compounds containing the pyrazole ring demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. In a comparative study, this compound was evaluated alongside other pyrazole derivatives for its antimicrobial activity, and the results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, comparable to standard antibiotics.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, as seen in related pyrazole derivatives that inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound exhibited a reduction in swelling comparable to indomethacin, a known anti-inflammatory drug.

Anticancer Potential

Preliminary studies indicate that similar pyrazole compounds can inhibit cancer cell proliferation. Pyrazole derivatives were tested against several human cancer cell lines, showing promising antiproliferative effects.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Disclaimer

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine and its analogs:

*Inferred from structural similarity to patented H₃ antagonists.

Analysis of Key Differences

Substitution Position on Piperidine

- This compound: Substitution at the 4-position aligns with patented H₃ antagonists, which often feature aromatic groups at this site for optimal receptor interaction .

Electronic and Steric Effects

- The ethoxy group in the target compound increases electron density on the pyrazole ring, which may improve interactions with polar residues in receptor binding pockets. In contrast, the ethyl group in the analog from is less polar, possibly favoring hydrophobic interactions but reducing solubility .

- The methyl linker in 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine adds steric bulk, which might limit access to deep binding cavities compared to the direct attachment in the target compound.

Therapeutic Implications

- The patented derivative in includes a carbonyl group at the 1-position of piperidine, a feature absent in the target compound. This carbonyl is critical for H₃ receptor binding, suggesting that this compound may require additional modifications to achieve similar efficacy .

Biological Activity

4-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The pyrazole moiety can act as a competitive inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study found that compounds containing the pyrazole ring demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, as seen in related pyrazole derivatives that inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Potential

Preliminary studies indicate that similar pyrazole compounds can inhibit cancer cell proliferation. For example:

- Pyrazole derivatives were tested against several human cancer cell lines, showing promising antiproliferative effects .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other pyrazole derivatives for its antimicrobial activity. Results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The compound exhibited a reduction in swelling comparable to indomethacin, a known anti-inflammatory drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.